molecular formula C11H14N2O4 B1438540 Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate CAS No. 1173297-91-0

Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate

Cat. No.: B1438540
CAS No.: 1173297-91-0
M. Wt: 238.24 g/mol
InChI Key: IOUMUIKIKQQNMI-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylpyrrole with ethyl acetoacetate in the presence of a base, followed by nitration to introduce the nitrovinyl group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrovinyl group can be reduced to an amine or hydroxylamine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrovinyl group can yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions may result in the modulation of cellular processes, such as enzyme activity or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the nitrovinyl group, resulting in different chemical properties and reactivity.

    2,5-Dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.

Properties

IUPAC Name

ethyl 2,5-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-4-17-11(14)10-8(3)12-7(2)9(10)5-6-13(15)16/h5-6,12H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUMUIKIKQQNMI-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C=C[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1/C=C/[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate
Reactant of Route 3
Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.